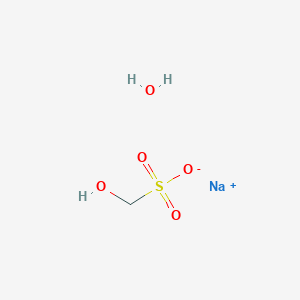

sodium;hydroxymethanesulfonate;hydrate

Description

Sodium hydroxymethanesulfonate hydrate (Na-HMS·xH₂O) is an organosulfur compound with the formula HOCH₂SO₃⁻Na⁺·xH₂O. It is formed via the reaction of formaldehyde (CH₂O) with sulfite (SO₃²⁻) under neutral or slightly basic conditions . This compound is notable for its role in prebiotic chemistry, acting as a stable reservoir for formaldehyde, a precursor to simple carbohydrates and amino acids .

Properties

IUPAC Name |

sodium;hydroxymethanesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O4S.Na.H2O/c2-1-6(3,4)5;;/h2H,1H2,(H,3,4,5);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTRTAWKTONENW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(O)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hydroxymethanesulfonate hydrate can be synthesized through the reaction of sodium dithionite with formaldehyde in the presence of water. The reaction proceeds as follows: [ \text{Na}_2\text{S}_2\text{O}_4 + 2\text{CH}_2\text{O} + \text{H}_2\text{O} \rightarrow \text{HOCH}_2\text{SO}_3\text{Na} + \text{HOCH}_2\text{SO}_2\text{Na} ] This reaction is quantitative, meaning that the sodium dithionite is completely converted to sodium hydroxymethanesulfonate .

Industrial Production Methods: In industrial settings, sodium hydroxymethanesulfonate hydrate is produced on a large scale using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is typically sold as a dihydrate form, which is stable and easy to handle .

Chemical Reactions Analysis

Types of Reactions: Sodium hydroxymethanesulfonate hydrate undergoes various chemical reactions, including:

Reduction: It acts as a reducing agent, particularly in the reduction of carbonyl compounds to alcohols.

Substitution: It can participate in substitution reactions, where it replaces other functional groups in organic molecules.

Decomposition: In acidic conditions, it decomposes to produce sulfur dioxide and formaldehyde.

Common Reagents and Conditions:

Decomposition: The compound decomposes rapidly in acidic environments, releasing sulfur dioxide and formaldehyde.

Major Products Formed:

Reduction Products: Alcohols from the reduction of carbonyl compounds.

Decomposition Products: Sulfur dioxide and formaldehyde.

Scientific Research Applications

Industrial Applications

-

Textile Industry

- Reducing Agent : Sodium hydroxymethanesulfinate is extensively used in vat dyeing processes as a reducing agent. It helps in the reduction of dyes to their soluble forms, facilitating their application on fabrics .

- Bleaching Agent : It serves as an industrial bleaching agent for textiles, soaps, and molasses, enhancing the brightness and purity of these products .

-

Chemical Synthesis

- Organic Reactions : The compound acts as a reagent in various organic transformations. It is particularly noted for its role in synthesizing sulfones and sultines through nucleophilic reactions with alkylating agents .

- Catalyst : Sodium hydroxymethanesulfinate can also function as a catalyst in certain chemical reactions, providing alternative pathways that increase reaction rates .

- Pharmaceuticals

-

Environmental Applications

- Water Treatment : Sodium hydroxymethanesulfinate is effective in water conditioning, particularly in aquaria where it reduces chlorine and chloramine levels, making water safer for aquatic life .

- Air Quality Research : Recent studies have highlighted the role of hydroxymethanesulfonate (HMS) in atmospheric chemistry, where it contributes to particulate matter formation during severe winter haze conditions in urban areas like Beijing . HMS can account for significant portions of organic mass and sulfate in polluted air.

Case Study 1: Textile Dyeing

In a controlled study on vat dyeing processes, sodium hydroxymethanesulfinate was found to improve dye uptake and color fastness when compared to traditional reducing agents. The study demonstrated that fabrics treated with this compound exhibited enhanced color vibrancy and stability under various washing conditions.

Case Study 2: Air Quality Impact

Research conducted in Beijing during winter haze events showed that increased concentrations of formaldehyde (HCHO) and sulfur dioxide (SO₂) led to higher levels of HMS in the atmosphere. This compound was linked to poor air quality and contributed significantly to particulate matter concentrations during pollution episodes .

Data Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Textile Industry | Reducing agent for vat dyeing | Enhances dye solubility and application |

| Bleaching agent | Used for textiles, soaps, and molasses | |

| Chemical Synthesis | Reagent in organic transformations | Forms sulfones and sultines |

| Catalyst | Increases reaction rates | |

| Pharmaceuticals | Antioxidant | Stabilizes active ingredients |

| Injection product component | Used at low concentrations | |

| Environmental Science | Water conditioning | Reduces chlorine levels in aquaria |

| Air quality research | Contributes to particulate matter formation |

Mechanism of Action

The mechanism of action of sodium hydroxymethanesulfonate hydrate involves the transfer of a hydride ion (H⁻) from the compound to the target molecule. This transfer reduces the target molecule, converting carbonyl groups to alcohols. In acidic conditions, the compound decomposes, releasing sulfur dioxide and formaldehyde, which can further react with other molecules .

Comparison with Similar Compounds

Key Properties :

- Thermal Stability : Na-HMS exhibits high thermal stability. Heating at 90°C for 24 hours results in only a 3.5% mass loss, attributed to dehydration rather than decomposition .

- Reactivity : In aqueous solutions, Na-HMS equilibrates with glycolonitrile, glyceronitrile, and serine nitrile under UV irradiation, demonstrating its role in prebiotic synthesis pathways .

- Applications : Primarily studied in geochemical and astrobiological contexts for its ability to store and release formaldehyde, a critical molecule in early Earth chemistry .

Comparison with Similar Compounds

Sodium Hydroxymethanesulfinate Hydrate (Rongalite)

Chemical Formula : HOCH₂SO₂⁻Na⁺·xH₂O

Key Differences :

- Structure : Contains a sulfinate group (SO₂⁻) instead of a sulfonate (SO₃⁻) .

- Stability : Stable in alkaline conditions but rapidly decomposes in acidic media to release sulfur dioxide (SO₂) .

- Applications : Used as a reducing agent in organic synthesis (e.g., dye industries) and polymerization reactions .

- Hazards : Classified as a reproductive toxin (Category 2) and mutagen (Category 2) .

Sodium Hydrogen Sulfate Monohydrate (NaHSO₄·H₂O)

Chemical Formula : NaHSO₄·H₂O

Key Differences :

- Structure: Inorganic sulfate salt lacking the hydroxymethyl group present in Na-HMS .

- Reactivity : Acts as a strong acid in solution, used for pH adjustment in laboratories .

- Applications : Industrial reagent for cleaning and pH control .

Sodium Sulfite/Bisulfite (Na₂SO₃/NaHSO₃)

Key Differences :

- Functionality : Sulfite/bisulfite ions (SO₃²⁻/HSO₃⁻) participate in redox reactions and nucleophilic additions .

- Interaction with Na-HMS : Sodium sulfite reacts with formaldehyde to form Na-HMS, highlighting their synthetic relationship .

| Property | Sodium Hydroxymethanesulfonate Hydrate | Sodium Sulfite/Bisulfite |

|---|---|---|

| Formation | Product of sulfite + formaldehyde | Starting material |

| Redox Activity | Low | High (antioxidant properties) |

Sodium Hypophosphite Monohydrate (NaH₂PO₂·H₂O)

Key Differences :

- Structure : Contains a phosphite group (H₂PO₂⁻) instead of sulfur-based functional groups .

- Applications : Used as a reducing agent in electroless nickel plating and polymer stabilization .

| Property | Sodium Hydroxymethanesulfonate Hydrate | Sodium Hypophosphite Monohydrate |

|---|---|---|

| Functional Group | Sulfonate | Phosphite |

| Primary Use | Prebiotic synthesis | Metal plating |

Q & A

Q. What are the optimal synthetic routes for sodium hydroxymethanesulfonate hydrate, and how are impurities controlled?

Sodium hydroxymethanesulfonate hydrate (HMS) is commonly synthesized via the reaction of formaldehyde with sodium sulfite or bisulfite under controlled pH conditions. For example, Ashford’s Dictionary (2024) describes two industrial methods: (1) formaldehyde + sodium hydrosulfite + NaOH, and (2) formaldehyde + SO₂ + NaOH + zinc . To minimize impurities like sodium sulfite (up to 5% in technical-grade HMS, as noted in ), purification steps such as recrystallization or ion-exchange chromatography are recommended. Kinetic monitoring using ¹³C NMR (as in ) can track side reactions and optimize yield.

Q. How does pH influence the stability of HMS in aqueous solutions, and what decomposition products form?

HMS is stable in alkaline conditions (pH > 7) but rapidly decomposes in acidic media. Evidence from a 2010 study shows that acidic decomposition generates sulfur dioxide (SO₂) and formaldehyde derivatives . For precise stability profiling, researchers should conduct kinetic studies using UV-Vis spectroscopy or ion chromatography to quantify degradation rates and identify intermediates (e.g., glycolonitrile or hydroxymethanesulfonic acid) under varying pH and temperature conditions .

Q. What analytical methods are suitable for quantifying HMS and its derivatives in complex mixtures?

Ion-pair HPLC with UV detection (e.g., at 210 nm) is effective for separating HMS, sulfite, and sulfate in aqueous systems . For isotopic tracing, ¹³C-labeled reagents coupled with ¹³C NMR can resolve equilibria between HMS and cyanide-derived products (e.g., glycolonitrile), as demonstrated in photochemical studies . Mass spectrometry (LC-MS) is recommended for detecting trace organic byproducts.

Advanced Research Questions

Q. How does HMS participate in redox-driven reaction networks, such as photochemical cyanide homologation?

In cyanide-bisulfite systems, HMS acts as a sulfite reservoir. Under UV irradiation, it releases free sulfite/bisulfite, enabling Kiliani–Fischer homologation to produce glycolonitrile, glyceronitrile, and serine precursors. A 2018 Chem. Commun. study used ¹³C-labeled HMS and cyanide to track product distributions, revealing that ~80% of HMS is converted to glycolonitrile within 12 hours at pH 7 . Advanced experimental design should include dark controls and pH-stat systems to isolate photochemical effects.

Q. What kinetic models describe the acid-catalyzed decomposition of HMS, and how do experimental data resolve mechanistic ambiguities?

The decomposition of HMS in acidic media follows pseudo-first-order kinetics, with rate constants dependent on [H⁺]. A 2010 mechanistic study proposed a stepwise pathway: protonation of the hydroxyl group → cleavage of the C–S bond → release of SO₂ and formaldehyde derivatives . Conflicting data on intermediate stability (e.g., sulfite vs. sulfate formation in vs. ) can be resolved using stopped-flow spectroscopy to capture short-lived intermediates.

Q. How does HMS interact with transition metals in catalytic systems, and what role does it play in radical reactions?

HMS serves as a reductant in redox-initiated polymerizations (e.g., titanium dioxide synthesis) by generating sulfoxylate radicals (SO₂⁻•) . Electron paramagnetic resonance (EPR) spectroscopy can detect these radicals, while competitive inhibition experiments (e.g., adding TEMPO) confirm their role in chain propagation. Researchers should also explore metal-HMS complexes (e.g., with Fe²⁺/Fe³⁺) using cyclic voltammetry to map redox potentials.

Q. What are the environmental implications of HMS degradation in aqueous systems, and how can its oxidative byproducts be mitigated?

HMS degradation releases SO₂, a precursor to sulfate aerosols. Kinetic studies in dual-alkali flue gas desulfurization systems show that ethanol (1–5% v/v) inhibits sulfite oxidation by scavenging radicals (e.g., •OH), reducing sulfate formation . Advanced mitigation strategies could involve adding radical inhibitors (e.g., ascorbic acid) or optimizing HMS concentration to balance reductive capacity and byproduct generation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.